molecular formula C17H18N4O4S B3203404 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide CAS No. 1021255-56-0

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Katalognummer: B3203404
CAS-Nummer: 1021255-56-0
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: SUBQZDNEDFOPQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked oxoethyl group bearing a benzo[d][1,3]dioxol moiety and an isobutyramide side chain. The benzo[d][1,3]dioxol group is a common pharmacophore in bioactive molecules, often associated with interactions with enzymes or receptors, while the pyridazine ring may influence solubility and electronic properties .

Eigenschaften

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10(2)17(23)19-14-5-6-16(21-20-14)26-8-15(22)18-11-3-4-12-13(7-11)25-9-24-12/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBQZDNEDFOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole derivative: : Starting from commercially available materials, this step involves the creation of the benzo[d][1,3]dioxole core via standard aromatic substitution reactions.

  • Attachment of the amino group: : Introduction of the amine functional group is achieved through nucleophilic substitution or reductive amination.

  • Coupling with pyridazine: : The intermediate product is then coupled with a pyridazine derivative using a cross-coupling reaction, often facilitated by a palladium catalyst under inert atmosphere.

  • Final amide formation: : The last step involves the formation of the isobutyramide group through amide bond formation, typically via coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the synthesis involves:

  • Optimization of reaction conditions such as temperature, pressure, and solvent selection to ensure high yield and purity.

  • Use of continuous flow chemistry techniques to maintain consistent reaction conditions.

  • Implementation of purification methods like crystallization or chromatography to isolate the pure product.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or amine groups, leading to sulfoxide or nitroso derivatives.

  • Reduction: : Reduction can occur at various sites, including the amide or aromatic rings, resulting in amine or reduced aromatic systems.

  • Substitution: : The aromatic rings and attached functional groups allow for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Conditions often involve strong bases (e.g., NaH) or acids (e.g., HCl), and sometimes catalysts like Pd/C in hydrogenation reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, major products include oxidized sulfoxides, reduced amines, or various substituted aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

This compound is notable in multiple fields due to its structure and reactivity:

  • Chemistry: : Used as a building block for synthesizing other complex molecules, or as a catalyst/ligand in various reactions.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a molecular probe or drug candidate.

  • Medicine: : Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : May find applications in materials science, such as in the development of new polymers or chemical sensors.

Wirkmechanismus

The mechanism by which N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide exerts its effects generally involves:

  • Molecular targets: : It can interact with enzymes or receptors, altering their activity.

  • Pathways involved: : Influences pathways related to signal transduction, cellular metabolism, or gene expression through binding to active sites or allosteric sites of target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The pyridazine core distinguishes this compound from analogs featuring pyrimidine or pyrimidinone scaffolds. For example:

  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) (): This pyrimidinone derivative shares a thio-oxoethyl substituent but lacks the benzo[d][1,3]dioxol group.
  • Compound 5 (): Features a pyrimidine core with a benzo[d][1,3]dioxol-linked acetamide group. The pyridazine in the target compound may offer distinct π-π stacking interactions due to its nitrogen atom positioning .

Functional Group Comparison

  • Thioether Linkage : The thioether bridge in the target compound is analogous to those in 2b and 2c (), which exhibit yields >80% and melting points >218°C. This suggests that the thioether enhances synthetic feasibility and stability .
  • Isobutyramide vs.

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyridazine Benzo[d][1,3]dioxol, Isobutyramide N/A N/A ~407.4 (calculated)
2b () Pyrimidinone 4-Nitrophenyl, Phenylamino 82.8 218.3–219.5 383.08
2c () Pyrimidinone 3-Nitrophenyl, p-Tolylamino 83.2 222.1–224.8 397.10
Compound 5 () Pyrimidine Benzo[d][1,3]dioxol, Acetamide 6 N/A ~520 (estimated)

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • The benzo[d][1,3]dioxol group may confer selectivity toward enzymes like cytochrome P450 or monoamine oxidases, as seen in related compounds () .
  • The pyridazine core could reduce metabolic oxidation compared to pyrimidines, as nitrogen-rich heterocycles often exhibit slower hepatic degradation .

Biologische Aktivität

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety linked to a pyridazine ring through a thioether bond. The inclusion of an isobutyramide group suggests potential for interaction with various biological targets.

Molecular Formula: C₁₅H₁₈N₄O₃S
Molecular Weight: 342.39 g/mol
CAS Number: Not available in current databases.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is critical in cancer therapy due to its role in nucleotide synthesis .
  • Cell Growth Inhibition: Studies suggest that related compounds can downregulate cellular pathways leading to reduced tumor growth. For example, benzamide riboside (BR) has been reported to inhibit cell growth by affecting NADP and NADPH levels, thereby destabilizing DHFR .
  • Antitumor Activity: In clinical settings, benzamide derivatives have demonstrated antitumor effects through radionuclide therapy, where specific uptake in tumor tissues was observed .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits DHFR leading to reduced tumor growth
Antitumor EffectSpecific uptake in tumor tissues; long-term retention
Cellular Pathway RegulationDownregulation of NADP/NADPH affecting cellular metabolism

Case Study: Antitumor Efficacy

A study involving the administration of benzamide derivatives demonstrated significant antitumor effects in patients with lymphoma and breast cancer. The treatment led to observable tumor regression and improved survival rates among patients receiving higher doses .

Q & A

Q. What chromatographic techniques ensure high purity (>98%) for in vivo studies?

  • Preparative HPLC : C18 column, gradient elution (ACN/H2O + 0.1% TFA).
  • Flash Chromatography : Silica gel, ethyl acetate/hexane (3:7).
  • Critical Parameters : Collect fractions based on UV absorbance (λ = 280 nm) .

Key Notes for Experimental Design

  • Data Contradiction Analysis : Cross-validate spectroscopic results with orthogonal methods (e.g., X-ray crystallography for ambiguous NOEs) .
  • Biological Replicates : Use n ≥ 3 in dose-response assays to account for variability.
  • Negative Controls : Include structurally related inactive analogs to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.